Cabraleahydroxylactone

Descripción general

Descripción

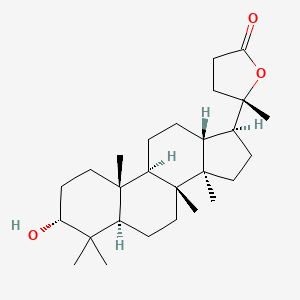

Cabraleahydroxylactone is a natural compound isolated from the herbs of Aglaia lawii. It belongs to the class of triterpenoids and has the molecular formula C27H44O3 with a molecular weight of 416.6 g/mol . The compound exhibits intriguing biological properties, making it an interesting subject for study.

Aplicaciones Científicas De Investigación

Cytotoxic Activity

Cabraleahydroxylactone has been found to exhibit cytotoxic activity against various human cancer cells . In a study conducted on the exocarp of Aglaia cucullata, a mangrove plant used in traditional medicine, cabraleahydroxylactone was one of the compounds isolated and evaluated for its cytotoxicity against B16-F10 melanoma skin cancer cells . The compound showed promising results, indicating its potential use in cancer treatment .

Anti-Inflammatory Properties

The plant Aglaia cucullata, from which cabraleahydroxylactone is isolated, has been used in traditional medicine for the treatment of inflammation . While specific studies on the anti-inflammatory properties of cabraleahydroxylactone are limited, the traditional use of the plant suggests potential anti-inflammatory applications.

Treatment of Skin Diseases

Aglaia cucullata has also been used traditionally for the treatment of skin diseases . Given that cabraleahydroxylactone is one of the compounds isolated from this plant, it may contribute to the plant’s efficacy in treating skin conditions.

Treatment of Heart Diseases

The traditional medicinal use of Aglaia cucullata includes the treatment of heart diseases . While further research is needed to confirm the specific role of cabraleahydroxylactone in this application, it is a potential area of interest for future studies.

Potential Role in Sustainable Drug Development

The discovery of bioactive compounds from plants, such as cabraleahydroxylactone, is crucial for the discovery and development of sustainable new anticancer drug candidates . The cytotoxic properties of cabraleahydroxylactone make it a promising candidate for further research in this field.

Role in Plant Metabolism

Cabraleahydroxylactone is a tetracyclic triterpenoid isolated from Aglaia abbreviata and plays a role in the plant’s metabolism . Understanding the role of such compounds in plant metabolism can provide insights into plant biology and potential agricultural applications.

Mecanismo De Acción

Target of Action

Cabraleahydroxylactone, a dammarane triterpenoid , primarily targets Mycobacterium tuberculosis . This bacterium is the causative agent of tuberculosis, a serious infectious disease that primarily affects the lungs.

Mode of Action

Cabraleahydroxylactone exhibits antimycobacterial activity .

Biochemical Pathways

Given its antimycobacterial activity, it is likely that the compound interferes with essential metabolic pathways of mycobacterium tuberculosis, thereby inhibiting its growth and proliferation .

Result of Action

The primary result of Cabraleahydroxylactone’s action is the inhibition of Mycobacterium tuberculosis growth . This leads to a decrease in the bacterial load, thereby alleviating the symptoms of tuberculosis.

Propiedades

IUPAC Name |

(5S)-5-[(3R,5R,8R,9R,10R,13R,14R,17S)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-methyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-23(2)19-10-15-26(5)20(24(19,3)13-11-21(23)28)8-7-17-18(9-14-25(17,26)4)27(6)16-12-22(29)30-27/h17-21,28H,7-16H2,1-6H3/t17-,18+,19+,20-,21-,24+,25-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDUWGQSZYSNEY-HUOCPXEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C5(CCC(=O)O5)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)[C@@]5(CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501130380 | |

| Record name | 18-Norcholan-24-oic acid, 3,20-dihydroxy-4,4,8,14-tetramethyl-, γ-lactone, (3α,5α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501130380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cabraleahydroxylactone | |

CAS RN |

35833-69-3 | |

| Record name | 18-Norcholan-24-oic acid, 3,20-dihydroxy-4,4,8,14-tetramethyl-, γ-lactone, (3α,5α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35833-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 18-Norcholan-24-oic acid, 3,20-dihydroxy-4,4,8,14-tetramethyl-, γ-lactone, (3α,5α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501130380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is Cabraleahydroxylactone and where is it found?

A1: Cabraleahydroxylactone is a dammarane-type triterpenoid primarily found in plants belonging to the Meliaceae family, such as Aglaia erythrosperma, Dysoxylum tpongense, and Chisocheton pentandrus. [, , ]

Q2: What is the molecular formula and weight of Cabraleahydroxylactone?

A2: Cabraleahydroxylactone has the molecular formula C27H44O3 and a molecular weight of 416.64 g/mol. []

Q3: What are the notable biological activities of Cabraleahydroxylactone?

A3: Studies have shown that Cabraleahydroxylactone exhibits antiviral activity against Herpes Simplex Virus Type-1 (HSV-1) with an IC50 value of 3.20 µg/mL. [] Additionally, it has demonstrated antimycobacterial activity against Mycobacterium tuberculosis H37Ra. []

Q4: Have any studies investigated the structure-activity relationship (SAR) of Cabraleahydroxylactone?

A4: While specific SAR studies focusing on Cabraleahydroxylactone are limited, research on related dammarane-type triterpenoids suggests that modifications to the ring structure and functional groups can significantly impact their cytotoxic activity. [] For instance, the presence of an epoxy group at the C-20 position and a hydroxyl group at the C-25 position in angustifolianin, a seco-apotirucallane-type triterpenoid, was associated with stronger cytotoxic activity against MCF-7 breast cancer cells compared to Cabraleahydroxylactone. []

Q5: What is the three-dimensional structure of Cabraleahydroxylactone?

A5: X-ray crystallography studies reveal that Cabraleahydroxylactone consists of three six-membered rings in chair conformations fused to two five-membered rings adopting enveloped shapes. The hydroxy group occupies an axial position and participates in intermolecular hydrogen bonding with the carbonyl oxygen of an adjacent molecule, resulting in helical chains along the b-axis of the crystal lattice. []

Q6: Are there any reported methods for isolating and characterizing Cabraleahydroxylactone?

A6: Cabraleahydroxylactone can be isolated from plant material using various extraction techniques, including solvent extraction with hexane, dichloromethane, or methanol. [] Structural characterization is typically achieved through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropoxy]-4-oxochromene-2-carboxylate](/img/structure/B1151772.png)